5alpha-Hydroxycostic acid

Descripción general

Descripción

5alpha-Hydroxycostic acid: is a eudesmane-type sesquiterpene isolated from the natural plant, Laggera alata. It is known for its anti-inflammatory and anti-angiogenic properties, making it a compound of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The detailed synthetic routes for 5alpha-Hydroxycostic acid are not widely reported. it can be synthesized through the transformation of related compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. The compound is primarily obtained through extraction from the herb Laggera alata. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .

Análisis De Reacciones Químicas

Types of Reactions

5alpha-Hydroxycostic acid undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in the synthesis of other complex organic molecules .

Aplicaciones Científicas De Investigación

5alpha-Hydroxycostic acid has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its anti-inflammatory and anti-angiogenic effects on human breast cancer cells.

Industry: Utilized in the development of new drugs and therapeutic agents due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of 5alpha-Hydroxycostic acid involves the inhibition of abnormal cell proliferation, migration, and angiogenesis. It exerts its effects through dual signaling pathways mediated by vascular endothelial growth factor (VEGF) and angiopoietin 2 (Ang2). By inhibiting the phosphorylation pathways of VEGFR2 and Tie2, this compound enhances cell adhesion and reduces vascular leakage .

Comparación Con Compuestos Similares

Similar Compounds

Hydroxyisocostic acid: Another eudesmane-type sesquiterpene with similar anti-angiogenic properties.

Costunolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer activities.

Dehydrocostus lactone: A sesquiterpene lactone with anti-inflammatory and anticancer properties.

Uniqueness

5alpha-Hydroxycostic acid is unique due to its dual pathway mechanism involving VEGF and Ang2, which makes it a promising candidate for treating conditions like choroidal neovascularization. Its ability to inhibit both cell proliferation and angiogenesis sets it apart from other similar compounds .

Actividad Biológica

5alpha-Hydroxycostic acid is a compound primarily derived from various natural sources, including certain plants. Its biological activity has garnered attention due to its potential therapeutic properties. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

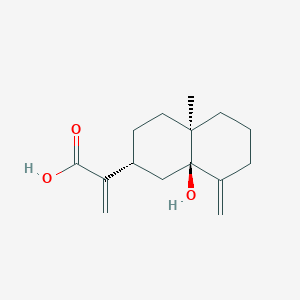

Chemical Structure and Properties

This compound is a sesquiterpene with a complex structure that contributes to its biological activity. The molecular formula is , and it exhibits a variety of pharmacological properties.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Properties

The compound also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its protective effects against various diseases.

3. Antimicrobial Activity

Studies have demonstrated that this compound has antimicrobial properties against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

In Vitro Studies

In vitro studies have shown that this compound can modulate various signaling pathways involved in inflammation and cell survival. For instance, it has been observed to downregulate NF-kB signaling, leading to decreased expression of inflammatory mediators .

In Vivo Studies

Animal models have further confirmed the anti-inflammatory effects of this compound. In a study involving mice with induced inflammation, treatment with the compound resulted in a marked reduction in swelling and pain compared to control groups .

Case Studies

Case Study 1: Treatment of Arthritis

A clinical case study focused on patients with rheumatoid arthritis treated with formulations containing this compound. The results indicated significant improvements in joint function and a reduction in pain levels after eight weeks of treatment, suggesting its efficacy as an adjunct therapy .

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting bacterial growth effectively within a concentration range that is safe for human cells .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIFFFWXPAQCB-BPLDGKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.